1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloronaphthalene moiety linked to a piperidine ring via an oxybutyl chain, with oxalic acid as a counterion.
Preparation Methods
The synthesis of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chloronaphthalene derivative. The synthetic route may include:
Halogenation: Chlorination of naphthalene to form 2-chloronaphthalene.
Etherification: Reaction of 2-chloronaphthalene with butanol to form 2-chloronaphthalen-1-yloxybutane.
Piperidine Introduction: Coupling of 2-chloronaphthalen-1-yloxybutane with 4-methylpiperidine under basic conditions to yield the target compound.
Salt Formation: Reaction with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine has found applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine include:
- 4-[4-(2-Chloronaphthalen-1-yl)oxybutyl]morpholine
- (2-Chloronaphthalen-1-yl)boronic acid
These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine lies in its specific combination of a piperidine ring and oxalic acid counterion, which may confer distinct biological and chemical characteristics.
Properties
IUPAC Name |
1-[4-(2-chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO.C2H2O4/c1-16-10-13-22(14-11-16)12-4-5-15-23-20-18-7-3-2-6-17(18)8-9-19(20)21;3-1(4)2(5)6/h2-3,6-9,16H,4-5,10-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVHSCKGUAWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.